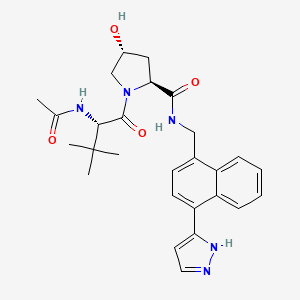
COP1-ATGL modulator 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
COP1-ATGL modulator 1 is an orally active compound that modulates the COP1-ATGL axis. It is known to increase the expression of adipose triglyceride lipase (ATGL) protein, reduce ATGL ubiquitination, and COP1 autoubiquitination. This compound has shown potential in reducing lipid accumulation in hepatocytes, making it a promising candidate for the treatment of nonalcoholic fatty liver disease .
Méthodes De Préparation
The synthetic routes and reaction conditions for COP1-ATGL modulator 1 involve several steps. The compound has a molecular weight of 507.58 and a formula of C27H33N5O5 . The preparation involves dissolving the compound in dimethyl sulfoxide (DMSO) at a concentration of 100 mg/mL, with the use of ultrasonic assistance due to the hygroscopic nature of DMSO . The compound is then stored at -20°C for up to 3 years in powder form, or at -80°C for up to 6 months in solvent .
Analyse Des Réactions Chimiques
COP1-ATGL modulator 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the compound’s structure and enhance its activity.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
COP1-ATGL modulator 1 has a wide range of scientific research applications:
Chemistry: The compound is used in the study of lipid metabolism and the regulation of ATGL expression.
Biology: It is employed in research on hepatic lipid metabolism and the role of ATGL in fatty liver disease.
Medicine: The compound shows potential as a therapeutic agent for nonalcoholic fatty liver disease and other metabolic disorders.
Industry: This compound is used in the development of new drugs and therapeutic strategies targeting lipid metabolism
Mécanisme D'action
The mechanism of action of COP1-ATGL modulator 1 involves the modulation of the COP1-ATGL axis. The compound increases ATGL protein expression, reduces ATGL ubiquitination, and COP1 autoubiquitination. This leads to a decrease in lipid accumulation in hepatocytes. The molecular targets and pathways involved include the ubiquitin-proteasome system and the regulation of hepatic lipid metabolism .
Comparaison Avec Des Composés Similaires
COP1-ATGL modulator 1 is unique in its ability to modulate the COP1-ATGL axis effectively. Similar compounds include other modulators of the ubiquitin-proteasome system and lipid metabolism regulators. this compound stands out due to its oral activity and its specific effects on ATGL expression and ubiquitination .
Propriétés
Formule moléculaire |
C27H33N5O5 |
|---|---|
Poids moléculaire |
507.6 g/mol |
Nom IUPAC |
1-(3-acetylphenyl)-3-[3-(2-methoxyethyl)-2,4-dioxo-1-(2-piperidin-1-ylethyl)quinazolin-6-yl]urea |
InChI |
InChI=1S/C27H33N5O5/c1-19(33)20-7-6-8-21(17-20)28-26(35)29-22-9-10-24-23(18-22)25(34)32(15-16-37-2)27(36)31(24)14-13-30-11-4-3-5-12-30/h6-10,17-18H,3-5,11-16H2,1-2H3,(H2,28,29,35) |
Clé InChI |
GPYDOCYVXSAKDL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC3=C(C=C2)N(C(=O)N(C3=O)CCOC)CCN4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-N-[3-[(5S)-5-hydroxy-6,10-dioxo-5-(1,1,2,2,2-pentadeuterioethyl)-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide](/img/structure/B12370125.png)



![(2S)-6-(dipropylamino)-N-[2-[3-[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethylamino]-2-oxoethyl]-2-[[(2S)-3-methyl-2-[6-(2-methylsulfonylpyrimidin-5-yl)hex-5-ynoylamino]butanoyl]amino]hexanamide](/img/structure/B12370147.png)
![sodium;[(3R,4R,5R,6S)-6-[[(1S,2S,5R,6S,10S,13S,18R)-5,10-dihydroxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-16-yl]oxy]-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] sulfate](/img/structure/B12370160.png)
![N-[(1S)-1-pyridin-2-ylethyl]-8-[4-(trifluoromethyl)phenyl]quinoline-3-carboxamide](/img/structure/B12370166.png)


![6-(3,4-dibromo-2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide](/img/structure/B12370186.png)
![3-(3-methyl-2-oxo-1H-benzimidazol-5-yl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)benzamide](/img/structure/B12370189.png)


